Cyclopropyl[4-[1-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-1-methylethyl]phenyl]methanone
Overview
Description
Cyclopropyl[4-[1-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-1-methylethyl]phenyl]methanone is a useful research compound. Its molecular formula is C18H23NO2 and its molecular weight is 285.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing an oxazol ring, have been found to exhibit a broad range of biological activities .
Biochemical Pathways
Similar compounds have been found to affect a variety of biochemical pathways, including those involved in inflammation, tumor growth, diabetes, and various microbial infections .
Result of Action
Similar compounds have been found to have a variety of effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biological Activity
Cyclopropyl[4-[1-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-1-methylethyl]phenyl]methanone is a compound of significant interest in various fields of biological research. This article delves into its biological activity, exploring its applications in pharmaceuticals, agriculture, and material science while presenting relevant data and findings from diverse studies.
- Molecular Formula: C18H23NO2
- Molecular Weight: 285.38 g/mol
- CAS Number: 192885-02-2
Applications in Biological Research
Pharmaceutical Development:
The compound is primarily recognized for its role as an intermediate in synthesizing novel pharmaceuticals. It has shown promise in targeting neurological disorders and cancer treatments. The incorporation of the 1,3-oxazole moiety enhances its bioactivity, making it a candidate for drug development aimed at various biological targets.
Agricultural Chemicals:
In agricultural applications, this compound is utilized to formulate agrochemicals that improve the efficacy of pesticides and herbicides. This enhancement leads to better crop yields and pest management strategies.
Material Science:
Research into advanced materials has revealed potential applications for this compound in creating polymers with unique properties that can be utilized in various industrial applications.
Anticancer Potential
Recent studies highlight the anticancer properties of compounds containing the 1,3-oxazole scaffold. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Cell Line | IC50 Value (μM) |
---|---|
MCF-7 | 0.12 - 2.78 |
A549 | 0.11 - 1.47 |
A375 | 0.65 - 2.41 |
These values indicate that the compound exhibits significant cytotoxicity comparable to established anticancer agents like doxorubicin and tamoxifen .
The mechanism of action for this compound involves the inhibition of key enzymes associated with cancer cell proliferation:
- Thymidylate Synthase
- Histone Deacetylases (HDAC)
- Topoisomerase II
These targets are critical in cancer biology as they regulate DNA synthesis and cell cycle progression .
Case Studies and Research Findings
A review of recent literature reveals a growing body of evidence supporting the biological activity of oxazole derivatives:
- Antitumor Activity: A study demonstrated that derivatives with electron-donating groups exhibited enhanced anticancer activity compared to those with electron-withdrawing groups .
- Cytotoxicity Studies: In vitro evaluations indicated that certain derivatives showed IC50 values lower than traditional chemotherapeutics across multiple cancer cell lines .
- Enzyme Inhibition: Research has confirmed that cyclopropyl derivatives can selectively inhibit enzymes such as carbonic anhydrases at nanomolar concentrations, showcasing their potential as therapeutic agents .
Properties
IUPAC Name |
cyclopropyl-[4-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)propan-2-yl]phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-17(2)11-21-16(19-17)18(3,4)14-9-7-13(8-10-14)15(20)12-5-6-12/h7-10,12H,5-6,11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZLKVUYPDRIMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=N1)C(C)(C)C2=CC=C(C=C2)C(=O)C3CC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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